4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-24-12-2-3-18-13(21-12)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPKZGVUORPWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking an electrophilic center on the pyrimidine ring.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 348.32 g/mol
The structure features a pyrimidine core substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity.
Synthesis of the Compound
The synthesis of 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions including:
- Formation of the Pyrimidine Core : Utilizing starting materials such as urea and aldehydes to construct the pyrimidine ring.
- Introduction of Functional Groups : Employing nucleophilic substitutions to introduce the methoxy and trifluoromethyl groups.
- Piperazine Ring Formation : This can be achieved through cyclization reactions involving appropriate amines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 8.3 |
| A549 (Lung) | 15.0 |
These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) are summarized below:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These findings suggest its potential use in treating infections caused by resistant strains.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers investigated the compound's effects on breast cancer cells. The study concluded that the compound inhibited cell proliferation via modulation of signaling pathways involved in apoptosis .
Case Study 2: Antimicrobial Efficacy
A research article focused on the antimicrobial properties of various pyrimidine derivatives, including our compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria . The study emphasized the need for further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Electron Effects: The target compound’s methoxy group (electron-donating) contrasts with chloro (electron-withdrawing, ) and trifluoromethyl (strong electron-withdrawing, ) groups in analogs. This impacts charge distribution and binding interactions. Piperazine Linkage: The piperazine moiety in the target compound enables conformational flexibility, similar to analogs in and .
Lipophilicity and Solubility :
- The trifluoromethyl group enhances lipophilicity, as seen in and . However, the target’s methoxy group may improve aqueous solubility relative to tert-butyl () or chloro () analogs.
- The methylsulfanyl group in increases hydrophobicity, which may favor membrane permeability but reduce metabolic stability .
- Nucleophilic substitution (e.g., piperazine + bromo compounds in ).
- Sulfonylation (e.g., sulfonyl chlorides in ).
- Coupling reactions (e.g., arylpiperazine + carboxylic acids in ).
Biological Activity
4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrimidine core substituted with a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 364.34 g/mol.
Antitumor Activity
Recent studies have evaluated the antitumor properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A5 | A549 | >50 |
| B2 | H1975 | 15.629 ± 1.03 |
| B8 | A549 | 0.440 ± 0.039 |
These results suggest that modifications to the pyrimidine structure can enhance antitumor activity, potentially through improved interaction with target proteins involved in cell signaling pathways associated with cancer progression .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes and pathways related to cancer cell survival and proliferation:
- EGFR Inhibition : Compounds similar to this compound have shown inhibition of the EGFR L858R/T790M kinase variant, which is often implicated in non-small cell lung cancer (NSCLC). The inhibition rates for these compounds were reported to be below 36% at concentrations of 0.1 μM, indicating moderate activity against this target .
- PARP Inhibition : Another study highlighted that related piperazine derivatives inhibited the catalytic activity of PARP1, a critical enzyme involved in DNA repair mechanisms in cancer cells. This inhibition was associated with increased apoptosis markers such as cleaved caspase-3 .
- Neuroprotective Effects : Beyond oncology, derivatives have shown promise in neuroprotection. For example, triazole-pyrimidine hybrids demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) production and reducing apoptosis markers in neuronal cells exposed to stress conditions .
Case Studies
Several case studies have explored the pharmacological profiles of compounds similar to this compound:
- Anticancer Efficacy : A study involving a series of pyrido[2,3-d]pyrimidines assessed their cytotoxicity against NSCLC cell lines. The findings indicated that structural modifications could significantly enhance their effectiveness as anticancer agents .
- Neuroprotective Studies : Research on triazole-pyrimidine hybrids revealed their ability to protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
